Secophénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

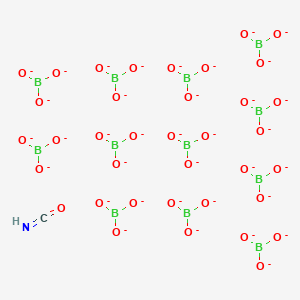

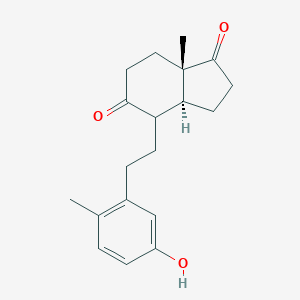

Secophenol (CAS number: 2394-69-6) is an organic compound with the chemical formula C19H24O3. It is a colorless to pale yellow liquid with a density of 0.983 g/mL. Secophenol is soluble in various organic solvents such as alcohols, ethers, and esters, but it is insoluble in water . This compound is primarily used in the rubber industry as an antioxidant to extend the lifespan of rubber products .

Applications De Recherche Scientifique

Secophenol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Secophenol, like many phenolic compounds, has a broad range of targets due to its versatile scaffold . It primarily targets bacterial cells, interfering with cell wall synthesis, DNA replication, and enzyme production . This multi-target approach leads to a much higher sensitivity of cells towards these natural compounds .

Mode of Action

Secophenol interacts with its targets in several ways. It disrupts the membrane potential and inhibits DNA synthesis, leading to bactericidal action against various bacteria . Additionally, it can interact with membrane proteins involved in different functions .

Biochemical Pathways

Secophenol affects several biochemical pathways. Phenolic compounds like Secophenol are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

Phenolic compounds like Secophenol exhibit low oral bioavailability as they are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Their bioavailability and pharmacodynamic action are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

The result of Secophenol’s action is a significant reduction in bacterial contamination. Its potent action mechanisms lead to a much higher sensitivity of cells towards these natural compounds . The apoptotic, cellular anti-proliferative, anti-inflammatory, and anti-carcinogenic effects of phenolic compounds are well-documented .

Action Environment

The action of Secophenol can be influenced by various environmental factors. For instance, the antimicrobial activity of plant phenolics like Secophenol often reduces when comparing in vitro and in situ activities . This is due to the effects of the composition and the microstructure of the matrices in which unwanted microorganisms are present (e.g., food and/or microbial biofilms) on their activity . Different strategies of delivery of antimicrobial phenolics to promote their activity in such matrices, such as their encapsulation or their association with edible coatings or food packaging materials, are being explored .

Analyse Biochimique

Biochemical Properties

Secophenol, like other phenolic compounds, has a wide range of evidence demonstrating their beneficial effects on diseases caused by cell degeneration, deregulation, and abnormal differentiation Phenolic compounds are known to have high nutraceutical values and are antioxidant, anti-inflammatory, antimicrobial compounds .

Cellular Effects

Phenolic compounds are known to have significant effects on various types of cells and cellular processes . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .

Molecular Mechanism

They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Phenolic compounds are mainly biosynthesized by the shikimate and phenylpropanoid pathways .

Transport and Distribution

It is known that phenolic compounds can accumulate at the surface of the cell envelope, penetrate or even cross their membrane and penetrate in the microbial cells cytoplasm .

Subcellular Localization

There are machine learning methods for subcellular localization prediction in plant cells .

Méthodes De Préparation

Secophenol can be synthesized through a semi-cyclization reaction. One common method involves reacting 1,4-dimethoxyacetophenone with hydrochloric acid and aluminum chloride at high temperatures. This reaction leads to the formation of a semi-cyclized product, which is then deprotected to yield Secophenol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Secophenol undergoes various chemical reactions, including:

Oxidation: Secophenol can be oxidized to form quinones.

Electrophilic Aromatic Substitution: The hydroxyl group in Secophenol makes it highly reactive towards electrophilic aromatic substitution reactions.

Substitution: Secophenol can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Comparaison Avec Des Composés Similaires

Secophenol is part of a broader class of phenolic compounds, which include flavonoids, tannins, and lignans . Compared to other phenolic compounds, Secophenol is unique due to its specific structure and reactivity. Similar compounds include:

Phenol: The simplest phenolic compound, used widely in chemical synthesis and as a disinfectant.

Catechol: Known for its antioxidant properties and used in various industrial applications.

Resorcinol: Used in the production of resins and as a chemical intermediate.

Hydroquinone: Commonly used in photographic development and as a skin-lightening agent.

Secophenol’s unique structure and properties make it a valuable compound in various fields of research and industry.

Propriétés

Numéro CAS |

2394-69-6 |

|---|---|

Formule moléculaire |

C19H24O3 |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

(3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |

InChI |

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3/t15-,16-,19-/m0/s1 |

Clé InChI |

ZWXONJFCJAGEBA-BXWFABGCSA-N |

SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

SMILES isomérique |

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C |

SMILES canonique |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

Synonymes |

(3aS,4S,7aS)-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1H-indene-1,5(4H)-dione; [3aS-(3aα,4α,7aβ)]-Hexahydro-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.